4-ヒドロキシ-4-メチル-6-オキソ-2-フェニルシクロヘキサン-1,3-ジカルボン酸ジエチル

説明

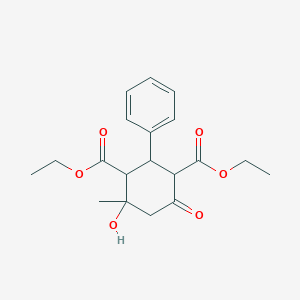

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with various functional groups, making it a versatile compound in organic synthesis and research .

科学的研究の応用

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has several applications in scientific research:

作用機序

Mode of Action

It has been observed that it can react with certain amines such as benzylamine, phenethylamine, and homoveratrylamine at the endocyclic carbonyl group, conserving the enolic hydroxy group . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Result of Action

Some related compounds have been observed to exhibit analgesic activity , suggesting that this compound may have similar effects.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzaldehyde . The reaction typically involves the use of a base such as piperidine in ethanol under microwave irradiation for a short duration . The product is then purified through recrystallization from ethanol, yielding a white to yellow solid with a melting point of 155-158°C .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness .

化学反応の分析

Types of Reactions

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperature control .

Major Products Formed

Major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in organic synthesis and research .

類似化合物との比較

Similar Compounds

- Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate

- Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

Uniqueness

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and research applications .

生物活性

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate (CAS No. 17572-39-3) is a chemical compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has the molecular formula and a molecular weight of approximately 348.39 g/mol. The compound features a cyclohexanone ring with hydroxyl and carbonyl functional groups that contribute to its biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base catalyst such as piperidine. The process can be summarized in the following steps:

- Preparation of 2-benzylidene-malonic acid diethyl ester :

- Ethyl acetoacetate and benzaldehyde are reacted under reflux conditions.

- Formation of the target compound :

- The intermediate product is treated with sodium acetate in ethanol to yield diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate.

Antioxidant Properties

Research indicates that diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest its potential application in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane on various cancer cell lines. Results indicate that it may induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.

Case Studies

- Anticancer Activity : A study on human breast cancer cell lines revealed that treatment with diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties against oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases.

特性

IUPAC Name |

diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-4-24-17(21)15-13(20)11-19(3,23)16(18(22)25-5-2)14(15)12-9-7-6-8-10-12/h6-10,14-16,23H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSNXQRYWSHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938695 | |

| Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17572-39-3 | |

| Record name | 1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenyl-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17572-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid, 4-hydroxy-4-methyl-6-oxo-2-phenyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017572393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17572-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。